molecular formula C33H34N6O7 B10817578 N-(2-(2-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethoxy)ethoxy)ethyl)-3-(5H-pyrido[4,3-b]indol-7-yl)propanamide

N-(2-(2-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethoxy)ethoxy)ethyl)-3-(5H-pyrido[4,3-b]indol-7-yl)propanamide

Numéro de catalogue: B10817578
Poids moléculaire: 626.7 g/mol
Clé InChI: NWTCZTAQSRLSCP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

N-(2-(2-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethoxy)ethoxy)ethyl)-3-(5H-pyrido[4,3-b]indol-7-yl)propanamide is a bifunctional molecule designed as a proteolysis-targeting chimera (PROTAC). Its structure integrates two critical domains:

  • E3 ligase-binding moiety: The 2,6-dioxopiperidin-3-yl and 1,3-dioxoisoindolin-4-yl groups, derived from immunomodulatory drugs (IMiDs) like lenalidomide, recruit cereblon (CRBN) E3 ubiquitin ligase .
  • Target-binding moiety: The 5H-pyrido[4,3-b]indol-7-yl group likely targets kinase or transcription factor domains, enabling protein degradation .
    The polyethylene glycol (PEG)-based linker (ethoxy-ethoxy-ethyl) bridges these domains, optimizing spatial orientation for ternary complex formation .

Propriétés

Formule moléculaire

C33H34N6O7

Poids moléculaire

626.7 g/mol

Nom IUPAC

N-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethyl]-3-(5H-pyrido[4,3-b]indol-7-yl)propanamide

InChI

InChI=1S/C33H34N6O7/c40-28(8-5-20-4-6-21-23-19-34-11-10-24(23)37-26(21)18-20)36-13-15-46-17-16-45-14-12-35-25-3-1-2-22-30(25)33(44)39(32(22)43)27-7-9-29(41)38-31(27)42/h1-4,6,10-11,18-19,27,35,37H,5,7-9,12-17H2,(H,36,40)(H,38,41,42)

Clé InChI

NWTCZTAQSRLSCP-UHFFFAOYSA-N

SMILES canonique

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCNC(=O)CCC4=CC5=C(C=C4)C6=C(N5)C=CN=C6

Origine du produit

United States

Méthodes De Préparation

Tau-Binding Module Preparation

The 5H-pyrido[4,3-b]indole core is synthesized via:

  • Friedländer annulation between 7-amino-5H-pyrido[4,3-b]indole and diketone derivatives.

  • Functionalization at the 7-position with a propanoic acid side chain for linker attachment.

Linker-E3 Ligand Conjugate Synthesis

  • Pomalidomide activation : The glutarimide nitrogen is alkylated with a bromo-PEG3-amine spacer under Mitsunobu conditions.

  • Linker coupling : The free amine terminus reacts with N-hydroxysuccinimide (NHS)-activated esters of the tau-binding module.

Final Assembly

  • Amide coupling between the tau-binding module’s carboxylic acid and the PEG3-linked pomalidomide amine using HATU/DIPEA in DMF.

  • Purification via reverse-phase HPLC (C18 column, acetonitrile/water gradient).

Critical reaction parameters :

  • Temperature: 0–25°C during coupling to prevent racemization

  • Solvent: Anhydrous DMF for amine-acid coupling

  • Yield optimization: Iterative adjustment of PEG spacer length (n=2–4) to balance degradation efficiency and solubility

Analytical Characterization Data

Table 1: Physicochemical Properties of QC-01-175

PropertyValueMethod (Reference)
Molecular formulaC₃₄H₃₈N₆O₉SHRMS
Exact mass638.2258 DaQ-TOF MS
Purity>95%HPLC
Solubility12 mM in DMSONephelometry
XLogP3-0.8Computational

Table 2: Degradation Efficacy in FTD Neurons

Concentration (μM)Total Tau Reduction (%)P-Tau S396 Reduction (%)Source
0.135 ± 642 ± 8
1.068 ± 973 ± 11
10.092 ± 594 ± 7

Structure-Activity Relationship (SAR) Insights

Tau-Binding Module Modifications

  • Pyridoindole substitution : Removal of the 7-propanoic acid side chain abolishes tau degradation (0% efficacy at 10 μM).

  • Ring saturation : Dihydro derivatives show 5-fold reduced DC₅₀ values.

Linker Optimization

  • PEG length : Triethylene glycol (n=3) outperforms shorter (n=1–2) or longer (n=4–6) spacers in cellular assays.

  • Branching : Linear PEG chains enhance degradation efficiency vs. branched analogues (EC₅₀ 98 nM vs. 420 nM).

CRBN Ligand Variations

  • Pomalidomide vs. analogs : Thalidomide-based derivatives exhibit 30% lower tau clearance, while lenalidomide analogs increase off-target Ikaros degradation.

Scale-Up Challenges and Solutions

Key Process Issues

  • Amide bond instability : Hydrolysis observed at pH >8 during HPLC purification.

    • Mitigation : Use of ammonium formate buffers (pH 6.5) and reduced temperature.

  • PEG linker polydispersity :

    • Solution : Size-exclusion chromatography (SEC) with Sephadex LH-20.

Biological Validation of Synthetic Success

Target Engagement

  • Surface plasmon resonance (SPR) : Kd = 38 nM for recombinant tau fibrils.

  • Cellular thermal shift assay (CETSA) : ΔTm = +4.2°C confirms compound-tau interaction.

Functional Efficacy

  • Neuronal rescue : 1 μM QC-01-175 restores stress granule dynamics in A152T tau neurons to 89% of wild-type levels.

  • Proteomic specificity : >90% reduction in pathogenic tau isoforms vs. <15% change in tubulin or actin.

Negative Control Synthesis

QC-03-075 (δ-lactam analog of pomalidomide) serves as critical control:

  • Synthesis : Replaces glutarimide ring with non-CRBN-binding δ-lactam.

  • Validation : <10% tau degradation at 10 μM, confirming CRBN dependence .

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

QC-01-175-1 a plusieurs applications de recherche scientifique, notamment :

Mécanisme d'action

QC-01-175-1 exerce ses effets par un mécanisme connu sous le nom de dégradation ciblée des protéines. Il se lie à la fois à la protéine tau et à la ligase E3 ubiquitine, formant un complexe ternaire. Ce complexe facilite l'ubiquitination de la protéine tau, la marquant pour la dégradation par le protéasome. La dégradation de la protéine tau réduit ses effets toxiques sur les neurones et améliore la survie cellulaire.

Applications De Recherche Scientifique

Targeted Protein Degradation

One of the primary applications of this compound is its role as a ligand in PROTAC (Proteolysis Targeting Chimera) technology. PROTACs are designed to induce targeted protein degradation, which is a novel therapeutic strategy for treating diseases such as cancer. The specific application of this compound in PROTAC dTAG-13 targets FKBP12 F36V and BET proteins, facilitating their degradation through the ubiquitin-proteasome pathway .

Cancer Therapeutics

The compound has shown potential in the development of therapeutics for various cancers. For instance, its derivatives have been investigated for their ability to degrade proteins associated with glioblastoma and other malignancies. In studies involving IDO1 inhibitors, compounds similar to N-(2-(2-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethoxy)ethoxy)ethyl)-3-(5H-pyrido[4,3-b]indol-7-yl)propanamide were synthesized and tested for their efficacy in reducing tumor growth and enhancing immune responses against tumors .

Case Study 1: Glioblastoma Treatment

A study identified a novel IDO1 protein degrader that utilizes compounds related to this compound. The results indicated that these compounds effectively reduced IDO1 protein levels across multiple cancer cell types, demonstrating their potential as therapeutic agents in glioblastoma treatment .

Case Study 2: PROTAC Development

In another study focused on BRD4-degrading PROTACs, the application of similar compounds demonstrated significant activity in degrading target proteins linked to cancer progression. The research highlighted the importance of linker design and ligand selection in enhancing the efficacy of targeted degradation strategies .

Mécanisme D'action

QC-01-175-1 exerts its effects through a mechanism known as targeted protein degradation. It binds to both the tau protein and the E3 ubiquitin ligase, forming a ternary complex. This complex facilitates the ubiquitination of tau protein, marking it for degradation by the proteasome. The degradation of tau protein reduces its toxic effects on neurons and improves cell survival .

Comparaison Avec Des Composés Similaires

Compound YZ-16

  • Structure: N-(2-(2-(2-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethoxy)ethoxy)ethoxy)ethyl)-2-(2-methoxy-5-(6-oxo-2-phenyl-6,7-dihydro-5H-benzo[b]pyrido[2,3-d]azepin-4-yl)phenoxy)acetamide .
  • Key Differences :
    • Extended PEG linker (three ethoxy units vs. two in the target compound).
    • Acetamide group and methoxy-phenyl-azepine substituent instead of pyridoindol-propanamide.
  • Functional Impact :
    • Longer linkers may enhance degradation efficiency by improving ternary complex flexibility.
    • Substitution of the target-binding moiety alters selectivity (e.g., benzoazepine vs. pyridoindole targets).

Compound MC4328 (77b)

  • Structure: N-(2-(2-(2-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamido)ethoxy)ethoxy)ethyl)-3-((2-(pyridin-2-yl)-6-(1,2,4,5-tetrahydro-3H-benzo[d]azepin-3-yl)pyrimidin-4-yl)amino)propenamide .
  • Key Differences: Acetamido linker segment and pyrimidine-based target binder. Oxygen atom replaces the amino group in the CRBN-binding domain.
  • Functional Impact :
    • Altered linker chemistry may affect solubility and proteasome recruitment efficiency.
    • Pyrimidine-based binders could target kinases (e.g., EGFR or BTK) instead of transcription factors .

Lenalidomide Derivatives and IMiD-Based PROTACs

3-(4-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)butyl)-4-((4-(ethylamino)-5-(trifluoromethyl)pyrimidin-2-yl)amino)-2-fluoro-5-methoxybenzamide (Compound 33)

  • Structure : Shorter butyl linker and pyrimidine-fluoro-methoxybenzamide target binder .
  • Functional Impact :
    • Reduced linker length correlates with lower degradation efficacy in cellular assays (52% yield vs. 62% for YZ-16) .
    • Fluorine and trifluoromethyl groups enhance target-binding affinity but may increase metabolic instability.

Kinase Inhibitor Analogues

3-Chloro-N-(2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)propanamide

  • Structure : Shares a propanamide backbone but lacks the CRBN-binding domain .
  • Functional Impact :
    • Functions as a kinase inhibitor (e.g., targets JAK/STAT or MAPK pathways) rather than a PROTAC.
    • Highlights the importance of bifunctional design for degradation vs. inhibition .

Comparative Analysis of Key Properties

Property Target Compound YZ-16 MC4328 Compound 33
CRBN-Binding Domain 2,6-Dioxopiperidin-3-yl-1,3-dioxoisoindolin-4-yl Identical Oxygen-substituted isoindolinone Identical
Target-Binding Domain 5H-Pyrido[4,3-b]indol-7-yl Benzoazepine-phenyl Pyridinyl-benzoazepine Pyrimidine-fluoro-methoxybenzamide
Linker Length 2 ethoxy units 3 ethoxy units 2 ethoxy units + acetamido Butyl linker
Synthetic Yield Not reported 62% Not reported 52%
Primary Mechanism PROTAC-mediated degradation PROTAC PROTAC Dual-target inhibitor/PROTAC

Research Findings and Implications

Linker Optimization :

  • Increasing ethoxy units (e.g., YZ-16) improves degradation efficiency by ~15% in certain cancer cell lines, likely due to enhanced ternary complex stability .
  • Short linkers (e.g., Compound 33) reduce steric hindrance but may limit target engagement .

Target Selectivity :

  • Pyridoindole-based compounds show preferential degradation of transcription factors (e.g., BRD4), while pyrimidine/benzazepine derivatives target kinases .

Structural Similarity Metrics :

  • Tanimoto coefficients (0.65–0.78) between the target compound and analogues suggest moderate similarity, yet significant functional divergence due to substituent effects .

Metabolic Stability: Fluorinated and trifluoromethyl groups (Compound 33) reduce half-life in hepatic microsomes (t₁/₂ = 2.1 h) compared to non-halogenated analogues (t₁/₂ = 4.8 h) .

Activité Biologique

N-(2-(2-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethoxy)ethoxy)ethyl)-3-(5H-pyrido[4,3-b]indol-7-yl)propanamide is a complex compound with potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of C44H42F3N7O12C_{44}H_{42}F_3N_7O_{12} and a molecular weight of 917.84 g/mol. Its structure incorporates multiple functional groups that may contribute to its biological activity.

PropertyValue
Molecular FormulaC₄₄H₄₂F₃N₇O₁₂
Molecular Weight917.84 g/mol
CAS Number2341740-84-7
PurityNot specified

The biological activity of this compound is primarily linked to its ability to interact with specific cellular pathways. It acts as a ligand in PROTAC (Proteolysis Targeting Chimeras) systems, which facilitate targeted degradation of proteins involved in various diseases.

Key Mechanisms:

  • E3 Ligase Interaction : The compound serves as a ligand that binds to E3 ligases, promoting the ubiquitination and subsequent degradation of target proteins.
  • Kinase Inhibition : Similar compounds have shown the ability to inhibit kinase activities, particularly in cancer cell lines, suggesting potential anti-cancer properties.
  • Cellular Penetration : The structural components allow for effective cellular uptake, enhancing its bioavailability and efficacy.

Research Findings

Recent studies have highlighted the potential of related compounds in inhibiting specific pathways associated with cancer proliferation and survival.

Case Studies:

  • Inhibition of BRAF Kinase : Compounds similar in structure were tested for their ability to inhibit BRAF V600E kinase activity. Results indicated IC50 values ranging from 40–88 nM, demonstrating significant potency against mutated BRAF in melanoma cells .
    CompoundIC50 (nM)
    Encorafenib21 ± 13
    Compound 1040–88
  • Antiproliferative Activity : A study on antiproliferative effects showed that synthesized compounds could significantly reduce cell viability in BRAF mutant cell lines after 72 hours of treatment .

Molecular Modeling Studies

Computational studies have provided insights into how these compounds interact with their targets at the molecular level. The binding affinities and structural conformations were analyzed to predict efficacy and stability within cellular environments .

Q & A

Basic: What are the key challenges in synthesizing N-(2-(2-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethoxy)ethoxy)ethyl)-3-(5H-pyrido[4,3-b]indol-7-yl)propanamide?

Answer:
The synthesis involves multi-step reactions requiring precise control of reaction conditions. Challenges include:

  • Coupling Reactions : Amide bond formation between the dioxoisoindolinyl and pyridoindolyl moieties often requires activating agents like HATU or EDCl, with strict anhydrous conditions to avoid hydrolysis .
  • Purification : The compound’s high polarity necessitates advanced techniques such as preparative HPLC or size-exclusion chromatography to isolate the product from byproducts .
  • Stability : The dioxopiperidinyl group is prone to ring-opening under acidic conditions; neutral pH and low-temperature storage are critical .

Basic: How is the compound characterized to confirm structural integrity?

Answer:
A combination of spectroscopic and chromatographic methods is used:

  • NMR : 1^1H and 13^{13}C NMR confirm the presence of aromatic protons (6.5–8.5 ppm) and carbonyl groups (165–175 ppm) .
  • IR Spectroscopy : Peaks at 1680–1720 cm1^{-1} verify the C=O stretches in the dioxopiperidinyl and propanamide groups .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+^+ at m/z 693.28) .

Advanced: How can researchers optimize reaction conditions for the ethoxy-ethoxy-ethyl linker formation?

Answer:
Design of Experiments (DoE) is recommended:

  • Variables : Temperature (40–80°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., Pd(OAc)2_2 at 2–5 mol%) .
  • Response Metrics : Yield (%) and purity (HPLC area%).
  • Statistical Analysis : Full factorial designs (e.g., 23^3 setups) identify optimal conditions, with ANOVA validating significance .
  • Case Study : Ethylene glycol derivatives in similar compounds achieved 85% yield at 60°C in DMF with 3 mol% catalyst .

Advanced: What strategies mitigate poor aqueous solubility during biological assays?

Answer:

  • Co-Solvent Systems : Use DMSO-PBS mixtures (<5% DMSO) to maintain solubility without denaturing proteins .
  • Structural Analogs : Introduce hydrophilic groups (e.g., sulfonyl or hydroxyl) at non-critical positions while monitoring SAR .
  • Nanoformulation : Encapsulation in PEGylated liposomes improves bioavailability, as demonstrated for related pyridoindole derivatives .

Advanced: How do researchers resolve contradictions in reported bioactivity data?

Answer:
Contradictions often arise from assay variability or impurity profiles. Solutions include:

  • Reproducibility Checks : Replicate assays across multiple labs using standardized protocols (e.g., ATPase inhibition assays at 10 µM) .
  • Meta-Analysis : Pool data from PubChem and ChEMBL to identify trends (e.g., IC50_{50} ranges for kinase inhibition) .
  • Impurity Profiling : LC-MS/MS detects trace byproducts (e.g., deaminated derivatives) that may skew bioactivity .

Advanced: What in vivo models are suitable for studying pharmacokinetics?

Answer:

  • Rodent Models : Sprague-Dawley rats (IV/PO dosing) assess bioavailability. Plasma samples analyzed via LC-MS/MS show a half-life of ~4.5 hours for related compounds .
  • Tissue Distribution : Radiolabeled analogs (e.g., 14^{14}C-tagged) quantify accumulation in target organs like liver and brain .
  • Metabolite ID : Liver microsomes identify oxidative metabolites (e.g., N-oxide formation) .

Advanced: How is the compound’s stability evaluated under physiological conditions?

Answer:

  • pH Stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24 hours; monitor degradation via HPLC. The dioxopiperidinyl group degrades <10% at pH 7.4 but >50% at pH 1.2 .
  • Thermal Stability : Differential Scanning Calorimetry (DSC) shows decomposition above 150°C, guiding storage at 4°C .
  • Light Sensitivity : UV-Vis spectroscopy tracks photodegradation; amber vials are recommended .

Advanced: What computational methods predict binding modes with biological targets?

Answer:

  • Docking Studies : AutoDock Vina models interactions with kinases (e.g., CDK2) using crystal structures (PDB ID: 1H1S). The pyridoindolyl group shows π-π stacking with Phe80 .
  • MD Simulations : GROMACS simulations (100 ns) assess binding stability; RMSD <2 Å indicates robust target engagement .
  • Free Energy Calculations : MM-PBSA estimates ΔGbinding_{binding} (−8.2 kcal/mol for PI3Kα) .

Basic: What analytical techniques confirm purity for publication?

Answer:

  • HPLC : Reverse-phase C18 columns (≥95% purity at 254 nm) with gradient elution (ACN/water + 0.1% TFA) .
  • Elemental Analysis : Carbon and nitrogen content within 0.4% of theoretical values .
  • Chiral HPLC : Ensures enantiomeric purity if asymmetric centers are present .

Advanced: How is the compound’s selectivity profiled against off-target proteins?

Answer:

  • Panel Screening : Test against 50+ kinases (e.g., Eurofins KinaseProfiler) at 1 µM. Selectivity scores (S(10)) <0.1 indicate high specificity .
  • CETSA : Cellular Thermal Shift Assay confirms target engagement in lysates (e.g., ΔTm_{m} = 4°C for HSP90) .
  • CRISPR Knockout : Validate phenotype rescue in target-deficient cell lines .

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